molecular formula C5H8BrNO B1282023 (R)-5-Bromomethyl-2-pyrrolidinone CAS No. 98612-60-3

(R)-5-Bromomethyl-2-pyrrolidinone

Cat. No.: B1282023
CAS No.: 98612-60-3
M. Wt: 178.03 g/mol
InChI Key: QFOSFXPTXNRRMF-SCSAIBSYSA-N
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Description

®-5-Bromomethyl-2-pyrrolidinone is a chiral compound with significant importance in organic synthesis and medicinal chemistry It is a derivative of pyrrolidinone, characterized by the presence of a bromomethyl group at the 5-position of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Bromomethyl-2-pyrrolidinone typically involves the bromination of ®-2-pyrrolidinone. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of ®-5-Bromomethyl-2-pyrrolidinone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: ®-5-Bromomethyl-2-pyrrolidinone can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of ®-5-Bromomethyl-2-pyrrolidinone can yield the corresponding alcohol or amine derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, sodium borohydride (NaBH4) in methanol.

Major Products:

  • Substitution reactions yield various substituted pyrrolidinone derivatives.
  • Oxidation reactions produce carbonyl compounds.
  • Reduction reactions result in alcohol or amine derivatives.

Scientific Research Applications

®-5-Bromomethyl-2-pyrrolidinone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-5-Bromomethyl-2-pyrrolidinone depends on its specific application. In general, the bromomethyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the nucleophiles interacting with the compound.

Comparison with Similar Compounds

    (S)-5-Bromomethyl-2-pyrrolidinone: The enantiomer of ®-5-Bromomethyl-2-pyrrolidinone, with similar chemical properties but different biological activity due to chirality.

    5-Chloromethyl-2-pyrrolidinone: A similar compound with a chlorine atom instead of bromine, exhibiting different reactivity and applications.

    5-Methyl-2-pyrrolidinone: Lacks the halogen substituent, resulting in different chemical behavior and applications.

Uniqueness: ®-5-Bromomethyl-2-pyrrolidinone is unique due to its chiral nature and the presence of a bromomethyl group, which imparts specific reactivity and biological activity

Properties

IUPAC Name

(5R)-5-(bromomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOSFXPTXNRRMF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503704
Record name (5R)-5-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98612-60-3
Record name (5R)-5-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98612-60-3
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